

Pharmacological Profile of GSK3494245: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	GSK3494245	
Cat. No.:	B11932695	Get Quote

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Abstract

GSK3494245 (also known as DDD01305143) is a potent, orally active, and selective inhibitor of the Leishmania donovani proteasome, investigated as a potential treatment for visceral leishmaniasis (VL). Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, the compound showed promising preclinical efficacy. However, its development was discontinued following a Phase I clinical trial in healthy volunteers, as its pharmacokinetic profile did not meet the criteria for progression to patient studies. This guide provides a comprehensive overview of the pharmacological profile of **GSK3494245**, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research in the field of anti-leishmanial drug discovery.

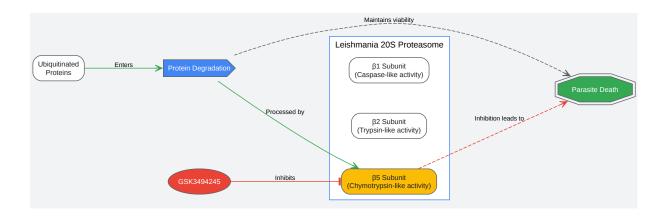
Mechanism of Action

GSK3494245 is a selective inhibitor of the chymotrypsin-like activity of the Leishmania donovani proteasome. [1][2][3][4][5][6] The proteasome is a critical cellular component responsible for protein degradation, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death. [7][8] **GSK3494245** specifically targets the β 5 subunit of the parasite's 20S proteasome, binding at a site between the β 4 and β 5 subunits. [1][3][4][5][6] This binding site is distinct from that of many other proteasome inhibitors



and exploits differences between the parasite and human proteasomes, contributing to the compound's selectivity.[1][3][4][5][6]

Signaling Pathway Diagram



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Caption: Mechanism of action of **GSK3494245** on the Leishmania proteasome.

In Vitro Profile

GSK3494245 demonstrated potent and selective activity against Leishmania donovani in a variety of in vitro assays.

Enzyme Inhibition



Target	Assay Type	Species	IC50 (μM)	Selectivity (fold)
L. donovani Proteasome (Chymotrypsin- like activity)	Proteasome Activity Assay	Leishmania donovani	0.16	>250
Human 26S Proteasome (Chymotrypsin-like activity)	Proteasome Activity Assay	Homo sapiens	13	-
Human Proteasome in THP-1 extracts (Chymotrypsin- like activity)	Proteasome Activity Assay	Homo sapiens	40	-

Cellular Activity

Cell Type	Assay Type	Species	EC50 (μM)
L. donovani (intramacrophage amastigotes)	Intramacrophage Assay	Leishmania donovani	1.6
THP-1 cells	Cytotoxicity Assay	Homo sapiens	>50

In Vivo Profile

GSK3494245 showed significant efficacy in a mouse model of visceral leishmaniasis.

Efficacy in Mouse Model of Visceral Leishmaniasis

Animal Model	Dosing Regimen	Efficacy
L. donovani-infected BALB/c mice	25 mg/kg, orally, twice daily for 10 days	>95% reduction in parasite load in the liver



Pharmacokinetic Profile

A Phase I clinical trial (NCT04504435) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of **GSK3494245** in healthy volunteers.[9] The study was a double-blind, randomized, placebo-controlled trial.[9] While detailed pharmacokinetic parameters from this study have not been publicly released in tabular format, the development of **GSK3494245** was discontinued because its pharmacokinetic profile was deemed unlikely to be amenable to a convenient dosing regimen for the treatment of visceral leishmaniasis.[8] The study did not raise any significant safety concerns.[8]

Experimental ProtocolsProteasome Activity Assay

This protocol is a synthesized methodology based on descriptions of similar assays.

Objective: To determine the inhibitory activity of **GSK3494245** against the chymotrypsin-like activity of the Leishmania donovani and human proteasomes.

Materials:

- Purified L. donovani 20S proteasome or proteasome-enriched cell lysates.
- Purified human 26S proteasome or THP-1 cell lysates.
- Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
- GSK3494245 in DMSO.
- 96-well black microplates.
- Fluorescence plate reader.

Procedure:

Prepare serial dilutions of GSK3494245 in assay buffer.

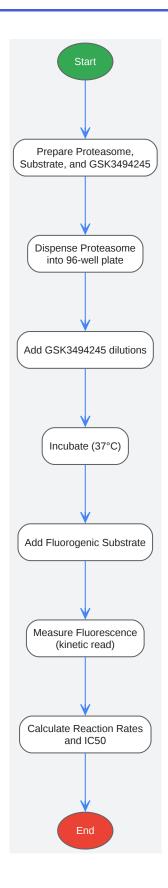
Foundational & Exploratory





- In a 96-well plate, add the proteasome preparation to each well.
- Add the GSK3494245 dilutions or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Measure the fluorescence (e.g., excitation/emission of 380/460 nm for AMC) kinetically over a period of time (e.g., 60 minutes) at 37°C.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.





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Caption: Workflow for the in vitro proteasome activity assay.



Intramacrophage Amastigote Assay

This protocol is a synthesized methodology based on published descriptions.[2][10][11]

Objective: To determine the efficacy of **GSK3494245** against intracellular Leishmania donovani amastigotes.

Materials:

- THP-1 human monocytic cell line.
- · Leishmania donovani promastigotes.
- RPMI-1640 medium supplemented with fetal bovine serum (FBS).
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
- GSK3494245 in DMSO.
- 384-well imaging plates.
- High-content imaging system.
- DNA stain (e.g., DAPI).

Procedure:

- Seed THP-1 cells in a 384-well plate and differentiate into macrophages using PMA.
- Infect the macrophages with stationary-phase L. donovani promastigotes at a defined multiplicity of infection.
- After an incubation period to allow for phagocytosis, wash the wells to remove extracellular promastigotes.
- Add fresh medium containing serial dilutions of GSK3494245 or DMSO (vehicle control).
- Incubate the plates for a period of time (e.g., 72 hours) to allow for amastigote replication and compound activity.

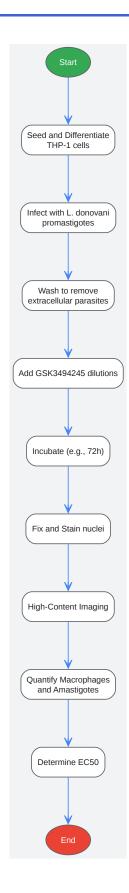






- Fix the cells and stain the nuclei of both the macrophages and amastigotes with a DNA stain.
- Acquire images using a high-content imaging system.
- Use image analysis software to quantify the number of macrophages and the number of intracellular amastigotes per macrophage.
- Determine the EC50 value by plotting the percentage of parasite inhibition against the logarithm of the compound concentration.





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